2-Benzyl-5-methyl-1,3-thiazole
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Overview
Description
2-Benzyl-5-methyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms Thiazoles, including this compound, are known for their aromatic properties and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methyl-1,3-thiazole typically involves the reaction of benzylamine with 2-bromo-4-methylthiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or methyl positions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; in polar solvents under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Benzyl or methyl-substituted thiazoles.
Scientific Research Applications
2-Benzyl-5-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methyl-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Benzylthiazole: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1,3-thiazole: Similar structure but lacks the benzyl group.
2-Phenyl-1,3-thiazole: Similar structure with a phenyl group instead of a benzyl group
Uniqueness: 2-Benzyl-5-methyl-1,3-thiazole is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
15055-58-0 |
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Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-benzyl-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-9-8-12-11(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
CDHCIQSRFUJKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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